ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
Overview
Description
Ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate is a chemical compound with the molecular formula C13H13Cl2N3O4 . It is a complex organic compound that has potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a carbamate group (N-CO-O), a hydrazone group (N-N=C), and a dichlorophenyl group .Scientific Research Applications
Toxicity and Health Concerns
Ethyl carbamate, a compound related to the chemical structure , has been extensively studied due to its presence in foods and beverages. It's known for its genotoxic and carcinogenic properties in various species, such as mice, rats, hamsters, and monkeys. Classified as a group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), the presence and formation of ethyl carbamate in food items, particularly in fermented products and alcoholic beverages, have raised significant health concerns. Various preventive methods are utilized at the industrial scale to lower its levels in food and beverages, highlighting the significance of monitoring and regulating this compound in consumables (Weber & Sharypov, 2009).
Carcinogenicity and Metabolism Interaction
The carcinogenicity of urethane (ethyl carbamate) and its interaction with other substances, such as ethanol, are complex. Ethyl carbamate's carcinogenicity appears to be mediated through a metabolic pathway involving oxidation to vinyl carbamate and vinyl carbamate epoxide, which reacts with DNA. The interaction with ethanol is particularly notable, suggesting that chronic ethanol consumption could enhance the oxidation of urethane to its epoxide derivative, though this interaction is multifaceted and requires further study (Benson & Beland, 1997).
Analytical Detection in Alcoholic Beverages
The determination of ethyl carbamate levels in alcoholic beverages is crucial due to its carcinogenic nature. Various sample preparation technologies, such as extraction methods and liquid/solid phase extraction, are reviewed to establish simple, fast, and accurate determination methods. This highlights the importance of reliable detection techniques in ensuring consumer safety and reducing ethyl carbamate content in alcoholic beverages (Gong-ling, 2009).
Research on Fermented Food
Ethyl carbamate's presence in fermented food and its genetic toxicity and carcinogenicity make it a compound of interest. Understanding its formation mechanism, detection methods, and content reduction strategies is crucial. Establishing standard test methods and maximum levels for ethyl carbamate in fermented food is necessary to ensure food safety (Yong & Fangming, 2012).
Properties
IUPAC Name |
ethyl N-[2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDYZKEVDXYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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